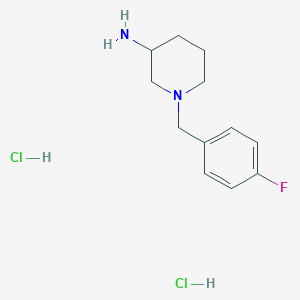
1-(4-Fluorobenzyl)piperidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorobenzyl)piperidin-3-amine dihydrochloride is a chemical compound with the molecular formula C12H19Cl2FN2 and a molecular weight of 281.2 g/mol It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of a fluorobenzyl group attached to the piperidine ring
Mechanism of Action
Target of Action
The primary target of 1-(4-fluorobenzyl)-3-piperidinamine dihydrochloride is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of people with neurodegenerative diseases.
Biochemical Pathways
The biochemical pathways affected by 1-(4-fluorobenzyl)-3-piperidinamine dihydrochloride are not fully known. Given its target, it may be involved in the amyloidogenic pathway, which leads to the production of beta-amyloid peptides. These peptides can aggregate to form plaques, a hallmark of neurodegenerative diseases .
Result of Action
Given its target, it may influence the production of beta-amyloid peptides, potentially affecting the progression of neurodegenerative diseases .
Preparation Methods
The synthesis of 1-(4-Fluorobenzyl)piperidin-3-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl chloride and piperidine.
Reaction Conditions: The reaction between 4-fluorobenzyl chloride and piperidine is carried out in the presence of a base, such as sodium hydroxide, to form 1-(4-fluorobenzyl)piperidine.
Amination: The next step involves the introduction of an amine group at the 3-position of the piperidine ring. This can be achieved through reductive amination using reagents like sodium cyanoborohydride.
Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
1-(4-Fluorobenzyl)piperidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohols or amines.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding piperidine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-(4-Fluorobenzyl)piperidin-3-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for the development of pharmaceutical drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products[][3].
Comparison with Similar Compounds
1-(4-Fluorobenzyl)piperidin-3-amine dihydrochloride can be compared with other similar compounds, such as:
1-(4-Chlorobenzyl)piperidin-3-amine: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical reactivity and biological activity.
1-(4-Bromobenzyl)piperidin-3-amine: The presence of a bromine atom can influence the compound’s properties, such as its ability to participate in halogen bonding interactions.
1-(4-Methylbenzyl)piperidin-3-amine: The methyl group may affect the compound’s lipophilicity and its interactions with biological targets.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]piperidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.2ClH/c13-11-5-3-10(4-6-11)8-15-7-1-2-12(14)9-15;;/h3-6,12H,1-2,7-9,14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJDZIIJCVBLBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676294 |
Source


|
| Record name | 1-[(4-Fluorophenyl)methyl]piperidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044769-61-0 |
Source


|
| Record name | 1-[(4-Fluorophenyl)methyl]piperidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-3-piperidinecarboxamide](/img/structure/B5891861.png)
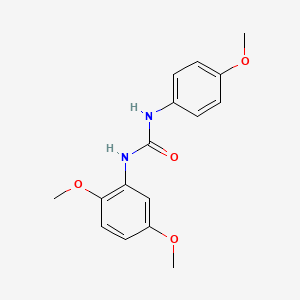
![3-[1-[(4-methylsulfanylphenyl)methyl]piperidin-2-yl]pyridine](/img/structure/B5891884.png)
![METHYL 2-({[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}AMINO)BENZOATE](/img/structure/B5891887.png)

![(2-{[2-(4-morpholinylmethyl)-1H-benzimidazol-1-yl]methyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5891903.png)
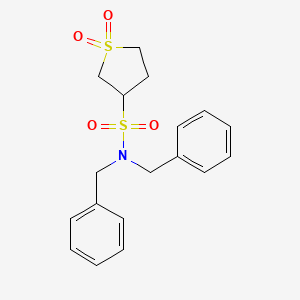
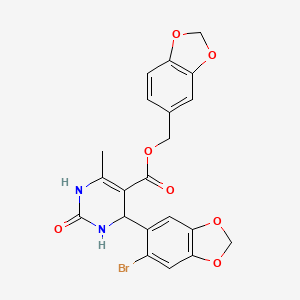
![4-[(4,6-dimethyl-2-pyrimidinyl)thio]butanenitrile](/img/structure/B5891923.png)
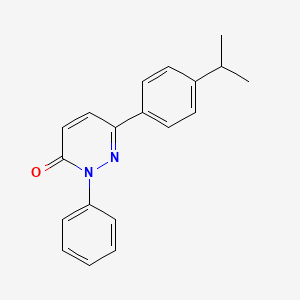
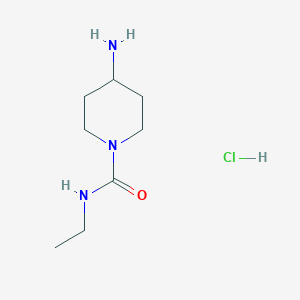
![Tert-butyl [1-(tetrahydrofuran-2-ylmethyl)piperidin-4-yl]carbamate](/img/structure/B5891956.png)
![Tert-butyl [1-(furan-2-ylcarbonyl)piperidin-3-yl]carbamate](/img/structure/B5891965.png)
